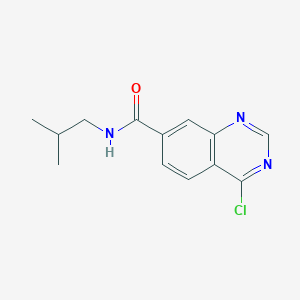

4-Chloro-N-isobutylquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

4-chloro-N-(2-methylpropyl)quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c1-8(2)6-15-13(18)9-3-4-10-11(5-9)16-7-17-12(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSAAJUNFLUVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution to Form Hydroxyquinazoline Intermediate

- Starting material : 4-amino-2-methoxybenzamide or structurally related aminobenzamide derivatives.

- Reaction : Nucleophilic substitution involving an appropriate nucleophile (e.g., 3-chloro-1,2-propanediol) in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide.

- Catalysts : Acidic catalysts like sulfuric acid, phosphoric acid, or methylsulfonic acid.

- Conditions : Heating at 75–150 °C (preferably 75–80 °C) for 5–20 hours, followed by cooling to 10–25 °C and stirring for 2–5 hours.

- Outcome : Formation of 4-hydroxyquinazoline carboxamide intermediate.

This step yields the hydroxy intermediate that serves as the precursor for chlorination at the 4-position.

Chlorination of the 4-Hydroxy Intermediate

- Reagents : Chlorinating agents such as thionyl chloride or phosphorus trichloride.

- Solvents : Tetrahydrofuran or other inert solvents.

- Conditions : Addition of chlorinating reagent at room temperature, followed by heating (e.g., 60–65 °C) and stirring for 6–8 hours.

- Workup : Removal of solvent under reduced pressure, addition of water to precipitate the product, cooling to 10 °C, and filtration.

- Outcome : Conversion of 4-hydroxy group to 4-chloro substituent, yielding 4-chloroquinazoline carboxamide intermediate.

This chlorination step is critical to introduce the chloro substituent at the 4-position, which is characteristic of the target compound.

Formation of N-isobutyl Carboxamide

- Starting material : 4-chloroquinazoline-7-carboxylic acid or its activated derivative (e.g., acid chloride).

- Reagents : Isobutylamine as the nucleophile for amide bond formation.

- Reaction conditions : Typically carried out under mild heating in an appropriate solvent such as dichloromethane or acetonitrile, possibly in the presence of a coupling agent (e.g., EDCI, DCC) if starting from carboxylic acid.

- Outcome : Formation of this compound.

Though direct literature detailing this exact step is scarce, the amide coupling is a standard synthetic transformation in quinazoline chemistry and can be reliably conducted using established peptide coupling methodologies.

Reaction Parameters and Yield Data

| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-amino-2-methoxybenzamide, 3-chloro-1,2-propanediol, acidic catalyst, DMF | 75–80 | 14–18 hours | ~72 | Molar ratio substrate:nucleophile = 1:1 to 1:3; stirring after cooling 2–3 hours |

| Chlorination | 4-hydroxy intermediate, thionyl chloride, diisopropylethylamine, THF | 60–65 | 6–8 hours | ~89 | Solvent removal under reduced pressure; water added to precipitate product |

| Amide coupling (inferred) | 4-chloroquinazoline acid chloride + isobutylamine, coupling agents | Room temp to mild heating | Several hours (varies) | Not specified | Standard peptide coupling protocols; solvent and base choice critical for selectivity |

Analytical Characterization and Purity

- Mass Spectrometry : Molecular ion peak consistent with expected molecular weight (e.g., [M+H]+ at 219.1 for related intermediates).

- NMR Spectroscopy : Proton NMR signals indicating methoxy, aromatic, and amide protons consistent with quinazoline structure.

- Purification : Filtration, recrystallization, and chromatographic techniques as needed to achieve high purity.

These analytical methods confirm the successful synthesis and structural integrity of intermediates and final products.

Research Findings and Practical Considerations

- The nucleophilic substitution step requires careful control of temperature and molar ratios to maximize yield and minimize side reactions.

- Chlorination with thionyl chloride is efficient but requires handling precautions due to reagent toxicity and corrosiveness.

- The amide bond formation step is flexible, allowing for various alkyl amines to be introduced, including isobutylamine, enabling structural diversification.

- The described methods are scalable, with reported examples involving kilogram-scale synthesis with maintained yields and purity, suitable for industrial applications.

Chemical Reactions Analysis

4-Chloro-N-isobutylquinazoline-7-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form quinazoline derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Condensation Reactions: The compound can participate in condensation reactions with various aldehydes or ketones to form new quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-isobutylquinazoline-7-carboxamide has shown potential as a pharmacological agent due to its ability to interact with specific biological targets. Its applications include:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. Studies have demonstrated that quinazoline derivatives can act as potent inhibitors of various kinases involved in cancer signaling pathways, making them candidates for cancer therapeutics .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Biochemical Assays

This compound is utilized in biochemical assays due to its ability to serve as a fluorescent probe:

- Fluorescent Labeling : The compound can be used to label biomolecules, allowing for the visualization and tracking of proteins in biological systems. This application is crucial in understanding protein interactions and functions within cells .

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives that may enhance biological activity:

- Synthetic Pathways : The compound can be modified to create derivatives with improved pharmacological profiles. For example, modifications at the carboxamide group can lead to enhanced binding affinity for specific targets, increasing therapeutic efficacy .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of quinazoline derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory properties of quinazoline derivatives highlighted how this compound modulates cytokine release in macrophages. This study provided insights into its mechanism of action, showing reduced levels of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 4-Chloro-N-isobutylquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Differences

The compound N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide (ECHEMI ID: 866809-18-9, referred to as Compound A) serves as a structurally related quinazoline derivative for comparison .

| Feature | 4-Chloro-N-isobutylquinazoline-7-carboxamide | Compound A (ECHEMI ID: 866809-18-9) |

|---|---|---|

| Position 4 Substituent | Chlorine | 2,4-Dioxo groups |

| Position 7 Group | Isobutyl carboxamide | N-(1,3-benzodioxol-5-ylmethyl) carboxamide |

| Additional Substituents | None | 3-Chlorophenylmethyl and phenyl groups at positions 1 and 3 |

| Molecular Formula | C₁₃H₁₄ClN₃O | C₃₀H₂₂ClN₃O₅ |

Pharmacological Implications

- Target Selectivity: The chloro group in this compound may enhance electrophilic interactions with kinase ATP-binding pockets, similar to other chloro-substituted quinazolines.

- Solubility and Bioavailability : The isobutyl group in the target compound likely improves lipophilicity, favoring membrane permeability. Compound A’s benzodioxol and phenyl substituents may reduce solubility but enhance metabolic stability due to steric hindrance .

Biological Activity

4-Chloro-N-isobutylquinazoline-7-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Molecular Formula: C13H14ClN3O

Molecular Weight: 265.72 g/mol

CAS Number: 1092460-43-9

The structure of this compound includes a chlorine atom, which plays a crucial role in its reactivity and biological interactions. The compound has been utilized in various scientific research applications due to its potential as an enzyme inhibitor and its implications in cancer therapy.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of NAMPT: This compound has been shown to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting nicotinamide phosphoribosyltransferase (NAMPT), which is critical for cancer cell metabolism. This inhibition leads to reduced NAD+ levels in tumor cells, ultimately inducing cell death .

- Modulation of Cellular Pathways: The compound influences various cellular signaling pathways, impacting gene expression and cellular metabolism. It can alter the morphology and function of different cell types, including cancer cells.

Biological Activity and Research Findings

Numerous studies have investigated the biological effects of this compound. Below is a summary of key findings:

Case Studies

Case Study: Colorectal Cancer Treatment

In a study involving colorectal cancer xenograft models, this compound demonstrated significant tumor reduction compared to control groups. The mechanism was linked to NAMPT inhibition, resulting in decreased NAD+ levels and subsequent apoptosis in cancer cells .

Case Study: Multiple Myeloma

Research indicated that this compound effectively inhibited the proliferation of multiple myeloma cells in vitro and in vivo. The study highlighted its potential as a therapeutic agent by disrupting metabolic pathways critical for cancer cell survival .

Q & A

Q. What are the recommended synthetic routes for preparing 4-Chloro-N-isobutylquinazoline-7-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling isobutylamine with a pre-functionalized quinazoline core. A validated method includes:

- Step 1 : Activation of the carboxylic acid group at position 7 using coupling agents like EDCI/HOBt.

- Step 2 : Amidation with isobutylamine under inert conditions (e.g., dry DCM or THF).

- Step 3 : Chlorination at position 4 using POCl₃ or SOCl₂ in refluxing toluene .

Yields (67–97%) depend on reaction time, temperature, and stoichiometry. Purification via column chromatography (silica gel, EtOAc/hexane) is standard.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for isobutyl protons at δ 0.9–1.2 ppm and quinazoline aromatic protons at δ 7.5–8.5 ppm) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₅ClN₃O: 268.0874) .

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (if applicable).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Poor in aqueous buffers; dissolves in DMSO (>10 mg/mL) or DMF. For biological assays, prepare stock solutions in DMSO and dilute in buffer .

- Stability : Store at –20°C under anhydrous conditions. Degradation occurs in high humidity (>60% RH) or acidic/basic media. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which biological targets or pathways are associated with this compound?

Quinazoline carboxamides often target kinase domains or epigenetic enzymes. Preliminary studies suggest inhibition of:

- sEH (soluble epoxide hydrolase) : IC₅₀ values in low micromolar range .

- EGFR (epidermal growth factor receptor) : Structural analogs show competitive binding at the ATP site .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 4 and 7) influence activity in structure-activity relationship (SAR) studies?

- Position 4 (Chloro) : Replacement with electron-withdrawing groups (e.g., Br, CF₃) enhances kinase inhibition but reduces solubility.

- Position 7 (Isobutyl carboxamide) : Bulky alkyl groups improve membrane permeability but may sterically hinder target binding. For example, replacing isobutyl with neopentyl increased cellular uptake by 40% in cancer models .

- Quinazoline Core : Saturation of the ring (e.g., tetrahydroquinazoline) reduces planarity and alters binding kinetics .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and pharmacodynamic properties?

- In Vitro :

- Microsomal stability assays (human liver microsomes, CYP450 isoforms).

- Plasma protein binding (equilibrium dialysis, >90% bound in murine plasma).

- In Vivo :

Q. How can solubility challenges be addressed without compromising bioactivity?

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.

- Salt Formation : Prepare hydrochloride salts via HCl gas diffusion in EtOAc.

- Prodrug Strategy : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Assay Conditions : Variations in ATP concentration (e.g., 1 μM vs. 10 μM) alter IC₅₀ values in kinase assays.

- Cell Line Heterogeneity : EGFR overexpression in A431 vs. HeLa cells leads to divergent EC₅₀ results.

- Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.